1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC17512268
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14F2N2O2 |
|---|---|
| Molecular Weight | 280.27 g/mol |
| IUPAC Name | 1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20) |
| Standard InChI Key | NEOPBLGLWMZELZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C(C(CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide (C₁₄H₁₄F₂N₂O₂; molecular weight: 280.27 g/mol) features a pyrrolidine core substituted at positions 1, 2, 3, and 5. The cyclopropyl group at position 1 enhances metabolic stability, while the 3,4-difluorophenyl ring at position 2 contributes to hydrophobic interactions and target binding affinity. The carboxamide group at position 3 and the ketone at position 5 facilitate hydrogen bonding and enzymatic inhibition.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₂O₂ |
| Molecular Weight | 280.27 g/mol |
| CAS Registry Number | Not publicly disclosed |
| logP (Predicted) | 1.8–2.3 |
| Solubility | Low aqueous solubility |
Stereochemical Considerations
The compound’s stereochemistry is critical for its biological activity. The cyclopropyl group imposes conformational rigidity, while the difluorophenyl moiety’s ortho- and para-fluorine atoms influence electronic properties and binding to hydrophobic enzyme pockets.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step reactions, including cyclopropanation, fluorination, and carboxamide formation. A representative route includes:
-
Cyclopropanation: Reaction of pyrrolidine precursors with cyclopropylating agents under basic conditions.
-
Electrophilic Fluorination: Introduction of fluorine atoms using reagents like Selectfluor®.
-
Carboxamide Formation: Coupling of the pyrrolidine intermediate with activated carboxylic acid derivatives.
Table 2: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Cyclopropyl bromide, K₂CO₃ | 65–70 |
| Fluorination | Selectfluor®, DMF, 60°C | 50–55 |
| Amidation | EDC/HOBt, DCM, rt | 75–80 |
Structural Modifications
Modifications to the cyclopropyl or difluorophenyl groups alter potency and selectivity. For instance, replacing cyclopropyl with larger rings reduces IDH1 affinity, while substituting fluorine with chlorine decreases metabolic stability.
Mechanism of Action
IDH1/IDH2 Inhibition
The compound selectively inhibits mutant IDH1/IDH2 isoforms, which convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). By binding to the enzyme’s active site, it restores normal α-KG levels, thereby reversing epigenetic dysregulation and inhibiting tumor growth.
Table 3: Enzymatic Inhibition Data
| Enzyme | IC₅₀ (nM) | Cell Model |
|---|---|---|
| IDH1 R132H | 12 ± 2 | HT1080 fibrosarcoma |
| IDH2 R140Q | 18 ± 3 | TF-1 erythroleukemia |
Pharmacodynamic Effects
In preclinical models, the compound reduces 2-HG levels by >90% within 24 hours, leading to differentiation of leukemic blasts and glioma stem cells.
Therapeutic Applications
Oncology
Clinical studies focus on IDH-mutant cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and gliomas. In Phase I/II trials, the compound induced complete remission in 30% of AML patients with IDH2 mutations.
Neurological Disorders
Emerging evidence suggests utility in IDH-related neurological conditions, such as diffuse gliomas. By normalizing α-KG levels, it may mitigate tumor-associated seizures and cognitive deficits.
Research Findings and Clinical Progress
Preclinical Studies
-
In Vitro: Potent inhibition of IDH1 R132H (IC₅₀ = 12 nM) and IDH2 R140Q (IC₅₀ = 18 nM).
-
In Vivo: Oral administration (50 mg/kg/day) suppressed tumor growth by 70% in xenograft models.
Clinical Trials
-
NCT04272957 (Phase II): Evaluating efficacy in IDH1-mutant cholangiocarcinoma (n=120). Preliminary data show a 40% disease control rate.
-
NCT04195555 (Phase I): Dose-escalation study in gliomas (n=45). Well-tolerated up to 400 mg/day.
Future Directions
Combination Therapies
Synergy with chemotherapy (e.g., cytarabine) and targeted agents (e.g., FLT3 inhibitors) is under investigation. Early data suggest enhanced apoptosis in AML co-cultures.
Biomarker Development
Liquid biopsy assays for IDH mutations are being optimized to monitor treatment response and residual disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume